![molecular formula C20H24N2O4S B4690177 3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4690177.png)
3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide
Descripción general
Descripción
3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide, also known as MPS, is a chemical compound that has been used in scientific research for various purposes. MPS is a sulfonamide-based compound that has been synthesized through a multi-step process.
Mecanismo De Acción
3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide inhibits the activity of the proteasome, a cellular complex responsible for degrading proteins that are no longer needed by the cell. By inhibiting the proteasome, this compound can prevent the degradation of specific proteins, leading to their accumulation and ultimately, cell death. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this cellular complex. This compound also has a relatively low toxicity, making it a safer alternative to other proteasome inhibitors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Direcciones Futuras
There are several future directions for 3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide research. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Another area of interest is the investigation of this compound as a potential treatment for other neurodegenerative diseases, such as Huntington's disease. Additionally, the use of this compound in combination with other drugs, such as chemotherapy agents, is an area of ongoing research.
Aplicaciones Científicas De Investigación
3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide has been used in scientific research for various purposes, including as a proteasome inhibitor, anti-cancer agent, and anti-inflammatory agent. This compound has shown promising results in preclinical studies as a potential treatment for multiple myeloma, a type of blood cancer. This compound has also been studied for its potential to treat neuroinflammation and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-2-4-17(5-3-16)6-11-20(23)21-18-7-9-19(10-8-18)27(24,25)22-12-14-26-15-13-22/h2-5,7-10H,6,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVFRTRDTSZFFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690122.png)
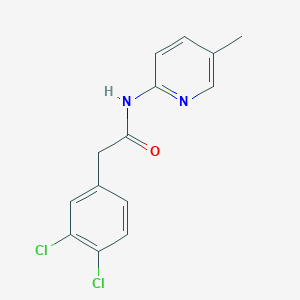
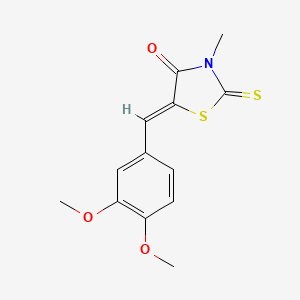
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4690153.png)
![N-(3-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4690156.png)
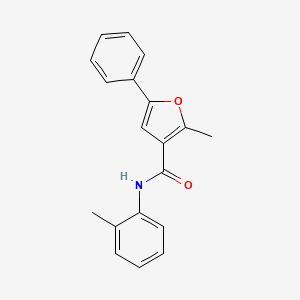
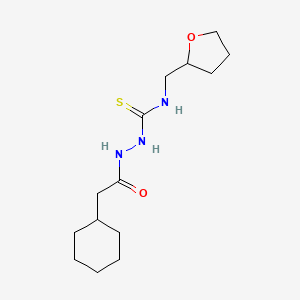
![N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690185.png)
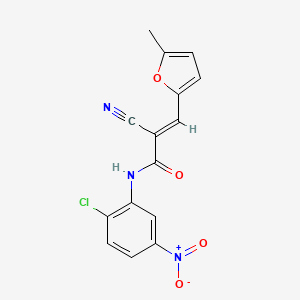

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B4690216.png)